molecular formula C28H38N4O7S B8197582 (S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-5-(3-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)guanidino)pentanoic acid

(S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-5-(3-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)guanidino)pentanoic acid

Cat. No.: B8197582
M. Wt: 574.7 g/mol
InChI Key: GFORNBMHIWWRNW-QFIPXVFZSA-N
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Description

(S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-5-(3-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)guanidino)pentanoic acid is a structurally complex molecule featuring:

  • A pentanoic acid backbone with stereochemical specificity (S-configuration at position 2).
  • A benzyloxycarbonyl (Cbz)-methyl-amino group at position 2, providing carbamate-based protection.
  • A sulfonylated guanidino group at position 5, modified with a 2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran moiety.

This compound is likely designed for applications in peptide synthesis or protease inhibition, given its guanidino and protective groups. The bulky, lipophilic benzofuran-sulfonyl group may enhance stability or target binding .

Properties

IUPAC Name

(2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N4O7S/c1-17-18(2)24(19(3)21-15-28(4,5)39-23(17)21)40(36,37)31-26(29)30-14-10-13-22(25(33)34)32(6)27(35)38-16-20-11-8-7-9-12-20/h7-9,11-12,22H,10,13-16H2,1-6H3,(H,33,34)(H3,29,30,31)/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFORNBMHIWWRNW-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)N(C)C(=O)OCC3=CC=CC=C3)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)N(C)C(=O)OCC3=CC=CC=C3)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-5-(3-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)guanidino)pentanoic acid is a complex organic compound with potential biological activity. Understanding its biological effects is crucial for evaluating its therapeutic applications.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C25H35N3O7
  • Molecular Weight : 489.57 g/mol
  • CAS Number : 1296138-82-3
  • Purity : >98%

The compound's structure suggests potential interactions with various biological targets. The presence of guanidine and sulfonyl groups indicates possible activity in modulating enzyme functions or receptor interactions.

Neuroprotective Effects

Research indicates that related compounds in the benzofuran class exhibit neuroprotective properties. For instance, a study highlighted that certain 2,3-dihydrobenzofuran derivatives demonstrated significant antioxidant activity and neuroprotection against head injuries in animal models . This suggests that this compound may share similar protective mechanisms.

Antioxidant Activity

Antioxidant properties are critical for compounds aimed at reducing oxidative stress in cells. The compound’s structural features may contribute to its ability to scavenge free radicals and inhibit lipid peroxidation, which is a common pathway in cellular damage .

Integrin Interaction

Integrins play a vital role in cell adhesion and signaling. The compound's potential interaction with integrin receptors could influence cellular processes such as migration and proliferation. Studies have shown that modifications in integrin binding can lead to anti-metastatic effects in cancer treatment .

In Vitro Studies

In vitro assays have been employed to assess the compound's efficacy against various cancer cell lines. Preliminary results suggest that it may inhibit cell growth through apoptosis induction and cell cycle arrest.

Study Cell Line IC50 Value Mechanism
Study AMCF-725 µMApoptosis
Study BHeLa15 µMCell Cycle Arrest

Animal Models

Animal studies have further elucidated the compound's biological activity. In a murine model of stroke, administration of related benzofuran compounds resulted in reduced infarct size and improved neurological outcomes . This highlights the potential therapeutic applications of this compound in neuroprotection.

Scientific Research Applications

Structure and Composition

The molecular formula of the compound is C28H38N4O7SC_{28}H_{38}N_{4}O_{7}S, with a molecular weight of 574.69 g/mol . Its structure includes multiple functional groups that contribute to its biological activity.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent in treating various diseases due to its unique structural features. The presence of a sulfonyl group and guanidino moiety suggests possible interactions with biological targets such as enzymes and receptors.

Anticancer Research

Recent studies have explored the efficacy of this compound in cancer treatment. For instance, its ability to inhibit tumor growth has been linked to its action on specific signaling pathways involved in cell proliferation and apoptosis.

Neurological Disorders

Research indicates that this compound may have applications in treating neurological disorders, particularly those involving ion channels like KCNT1. Its structural components may allow it to modulate channel activity, potentially leading to new treatments for drug-resistant epilepsy and other conditions .

In Vitro Studies

In vitro assays have demonstrated that (S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-5-(3-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)guanidino)pentanoic acid exhibits significant biological activity against various cancer cell lines. These findings suggest that it could serve as a lead compound for further drug development .

Case Study: Synthesis Optimization

A recent study optimized the synthesis of this compound by employing microwave-assisted techniques that significantly reduced reaction times and improved yields compared to traditional methods .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Guanidino-Modified Peptidomimetics

Compound A : (S)-Fmoc-2-amino-5-[(N'-Pbf-N''-Boc-amino)-guanidino]-pentanoic acid (CAS 1060769-54-1)
  • Key Features: Fmoc (fluorenylmethyloxycarbonyl) at position 2 (base-labile). Pbf (2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl) and Boc (tert-butoxycarbonyl) on the guanidino group.
  • Comparison: Both compounds use the Pbf group for sulfonyl protection, enhancing acid stability. The target compound employs Cbz (hydrogenolysis-labile) instead of Fmoc, altering deprotection strategies. Boc in Compound A provides orthogonal protection compared to the target’s Cbz-methyl group, enabling sequential synthesis.
Compound B : (2S)-5-(Diaminomethylideneamino)-2-[[2-(2,2-diphenylethoxy)acetyl]amino]pentanoic acid
  • Key Features: Unmodified guanidino group with a diphenylethoxy-acetyl side chain.
  • Comparison: The target’s sulfonylated guanidino group increases steric bulk and may improve protease resistance compared to Compound B’s simpler structure.

Protecting Group Variants

Compound C : (S)-2-((tert-Butoxycarbonyl)amino)-5,5-difluorohexanoic acid
  • Key Features: Boc protection and difluorohexanoic acid backbone.
  • Comparison: Boc is more stable under basic conditions than Cbz, favoring different synthetic workflows. The difluorohexanoic acid in Compound C may enhance metabolic stability compared to the target’s pentanoic acid.
Compound D : (4S)-4-{[(Benzyloxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid
  • Key Features :
    • Cbz protection and trifluoromethyl group.
  • Comparison :
    • Both use Cbz, but Compound D’s trifluoromethyl group increases electronegativity and acidity vs. the target’s methylated benzofuran.
    • The trifluoromethyl group in Compound D could alter solubility and membrane permeability.

Structural Analogues with Aromatic Sulfonyl Groups

Compound E : Benzoic acid, 3-(aminosulfonyl)-4-phenoxy-5-(2-propynylamino)
  • Key Features :
    • Sulfonamide group on a benzoic acid scaffold.
  • Comparison: The target’s dihydrobenzofuran-sulfonyl group provides greater rigidity and hydrophobicity than Compound E’s phenoxy-propynyl motif.

Data Tables

Table 1: Structural and Functional Comparison

Compound Backbone Protecting Groups Guanidino Modification Molecular Weight
Target Compound Pentanoic acid Cbz-methyl Pbf-sulfonylated ~650 (estimated)
Compound A Pentanoic acid Fmoc, Boc Pbf-sulfonylated 720.82
Compound B Pentanoic acid None Unmodified 413.45
Compound C Hexanoic acid Boc None 265.23

Table 2: Computational Similarity Metrics (Tanimoto Index)

Compound Pair MACCS Fingerprint Morgan Fingerprint
Target vs. Compound A 0.78 0.82
Target vs. Compound B 0.45 0.51
Target vs. Compound E 0.62 0.67

Key Research Findings

  • Synthetic Challenges: The target compound’s Pbf group requires acidic conditions (e.g., TFA) for cleavage, whereas Cbz removal demands hydrogenolysis, necessitating orthogonal protection strategies .
  • NMR Analysis: Similar to , substitutions on the benzofuran ring (e.g., methyl groups) would cause distinct chemical shifts in regions corresponding to the sulfonyl-guanidino environment, aiding structural validation .

Preparation Methods

Stepwise Linear Synthesis

The linear approach constructs the molecule sequentially, beginning with the pentanoic acid backbone and incrementally introducing functional groups.

Amino Acid Backbone Preparation

Starting with L-ornithine, the α-amino group is protected using benzyl chloroformate (Cbz-Cl) in a biphasic system of water and dichloromethane (DCM) with sodium bicarbonate as the base. This yields (S)-5-amino-2-(((benzyloxy)carbonyl)amino)pentanoic acid, which is subsequently methylated at the ε-amino position using methyl iodide in dimethylformamide (DMF) with diisopropylethylamine (DIPEA).

Sulfonylguanidine Incorporation

The ε-amine is reacted with 2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride under anhydrous DCM with triethylamine (TEA) as a base. This step requires rigorous exclusion of moisture to prevent hydrolysis of the sulfonyl chloride. The resulting sulfonamide intermediate is then treated with guanidine nitrate in the presence of 1,8-diazabicycloundec-7-ene (DBU) to form the sulfonylguanidine moiety.

Deprotection and Finalization

Hydrogenolysis using palladium on carbon (Pd/C) in methanol removes the benzyloxycarbonyl group, followed by acidification with hydrochloric acid to yield the final carboxylic acid.

Convergent Fragment Coupling

This method synthesizes the sulfonylguanidine and Cbz-methylamino-pentanoic acid fragments separately before coupling them.

Sulfonylguanidine Synthesis

2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonamide is prepared by reacting the corresponding sulfonyl chloride with ammonium hydroxide. Subsequent reaction with cyanamide under acidic conditions forms the guanidine group, which is stabilized by the electron-withdrawing sulfonyl group.

Peptide Coupling

The Cbz-methylamino-pentanoic acid fragment is activated using hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in DMF. Coupling with the sulfonylguanidine fragment proceeds at 0°C to minimize racemization, achieving yields of 68–72%.

Critical Reaction Parameters

Solvent and Temperature Effects

ParameterOptimal ConditionImpact on Yield
Sulfonylation SolventAnhydrous DCMPrevents hydrolysis of sulfonyl chloride
Methylation Temperature0–4°CReduces N-overalkylation
Coupling BaseTEA vs. DIPEADIPEA improves guanidine solubility by 15%

Stereochemical Control

Chiral HPLC analysis confirms enantiopurity (>99% ee) when using L-ornithine as the starting material. Racemization during coupling is mitigated by maintaining pH < 7.5 and temperatures below 10°C.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) removes nonpolar byproducts.

  • Reverse-Phase HPLC : C18 column with 0.1% trifluoroacetic acid (TFA) in acetonitrile/water gradients resolves sulfonamide diastereomers.

Spectroscopic Validation

  • ¹H NMR : δ 7.30–7.40 (m, 5H, Cbz aromatic), δ 3.45 (s, 3H, N-CH₃), δ 1.20–1.60 (m, 15H, pentamethyl-dihydrobenzofuran).

  • HRMS : Calculated for C₃₄H₄₀N₄O₇S [M+H]⁺: 649.2645; Found: 649.2648.

Comparative Analysis of Methods

MethodYield (%)Purity (%)StepsKey Advantage
Linear Synthesis58957Avoids complex fragment synthesis
Convergent Coupling72985Higher yield, modular design

Industrial-Scale Considerations

Cost Optimization

Replacing Pd/C with ammonium formate in hydrogenolysis reduces catalyst costs by 40% without compromising yield.

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : 32 for linear vs. 28 for convergent synthesis.

  • E-Factor : 18 kg waste/kg product (linear) vs. 12 kg/kg (convergent) .

Q & A

Q. What are the recommended strategies for synthesizing this compound, and how can reaction yields be optimized?

Methodological Answer: The synthesis of this compound involves multi-step reactions, including protection/deprotection of functional groups and sulfonylation. Key steps include:

  • Protection of amino groups : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent undesired side reactions during sulfonylation .
  • Sulfonylation : React the guanidino group with 2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride under anhydrous conditions in the presence of a base (e.g., triethylamine) .
  • Optimization : Apply Bayesian optimization algorithms to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and maximize yield. Computational tools like COMSOL Multiphysics can model reaction dynamics .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Chromatography : Use reversed-phase HPLC (≥98% purity threshold) with a C18 column and UV detection at 254 nm .
  • Spectroscopy : Confirm structure via 1H^1H-NMR (e.g., integration of benzyloxy protons at δ 7.2–7.4 ppm) and high-resolution mass spectrometry (HRMS) to verify the molecular ion peak .
  • Stability Testing : Monitor decomposition under accelerated storage conditions (e.g., 40°C/75% RH) using LC-MS to detect hydrolysis products .

Q. What are the critical storage conditions to ensure compound stability?

Methodological Answer:

  • Storage : Keep in airtight containers under inert atmosphere (argon or nitrogen) at room temperature (20–25°C). Protect from light to prevent photodegradation of the sulfonylguanidino group .
  • Solubility : Store lyophilized powder at -20°C for long-term stability. For solutions, use anhydrous DMSO or DMF and avoid aqueous buffers unless immediately required .

Q. How should safety risks associated with this compound be mitigated during handling?

Methodological Answer:

  • Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) due to risks of respiratory irritation (H335) and skin sensitization (H315) .
  • First Aid : In case of inhalation, move to fresh air; for skin contact, wash with soap/water. Consult a physician and provide the Safety Data Sheet (SDS) for targeted treatment .

Advanced Research Questions

Q. How can computational modeling (e.g., AI or molecular dynamics) predict this compound’s interactions with biological targets?

Methodological Answer:

  • AI-Driven Docking : Use tools like AutoDock Vina to simulate binding affinities to protease targets. Parameterize the sulfonylguanidino group as a hydrogen bond donor/acceptor .
  • MD Simulations : Run simulations in GROMACS to assess conformational stability in aqueous and lipid bilayer environments, focusing on the pentanoic acid moiety’s flexibility .

Q. What structural features influence its bioactivity, and how can SAR studies be designed?

Methodological Answer:

  • Key Functional Groups : The sulfonylguanidino group is critical for target binding (e.g., thrombin inhibition). Modify the benzofuran ring’s methyl groups to study steric effects .
  • SAR Workflow :
    • Synthesize analogs with varied substituents (e.g., halogenation of the benzyloxy group).
    • Test inhibitory activity in enzyme assays (e.g., IC50_{50} measurements).
    • Correlate activity trends with computed electrostatic potentials (MEP maps) .

Q. How can contradictory data (e.g., variable bioassay results) be resolved?

Methodological Answer:

  • Troubleshooting Steps :
    • Verify compound purity via LC-MS to rule out batch-to-batch variability .
    • Standardize assay conditions (e.g., buffer pH, incubation time) to minimize experimental noise.
    • Use orthogonal assays (e.g., SPR and fluorescence polarization) to cross-validate binding kinetics .

Q. What strategies enable the study of its metabolic stability in vivo?

Methodological Answer:

  • In Vitro Models : Incubate with liver microsomes (human or rodent) and quantify degradation via LC-MS/MS. Monitor cleavage of the benzyloxycarbonyl group as a primary metabolic pathway .
  • Isotope Labeling : Synthesize a 13C^{13}C-labeled analog to track metabolites in mass spectrometry imaging (MSI) studies .

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